

The Adamantane Scaffold: A Privileged Structure in Drug Discovery and Its Biological Targets

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Compound of Interest

Compound Name: *3-Hydroxyadamantane-1-carboxylic acid*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The rigid, lipophilic, and three-dimensional structure of adamantane has established it as a privileged scaffold in medicinal chemistry. Its unique properties have been exploited to enhance the pharmacological profiles of a diverse range of therapeutic agents, leading to the development of drugs targeting a wide array of biological macromolecules. This technical guide provides a comprehensive overview of the key biological targets of adamantane-containing compounds, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to facilitate further research and drug development in this area.

Viral Ion Channels: The Influenza A M2 Proton Channel

The influenza A virus M2 protein is a proton-selective ion channel crucial for viral replication. Adamantane derivatives, such as amantadine and rimantadine, were among the first antiviral drugs to target this channel, effectively blocking proton transport and inhibiting viral uncoating.

Quantitative Data: Inhibition of Influenza A M2 Proton Channel

Compound	Target	Assay Type	IC50	Reference
Amantadine	Wild-type M2	Electrophysiology	15.8 μ M	[1][2]
Amantadine	S31N mutant M2	Electrophysiology	199.9 - 237.0 μ M	[1]
Rimantadine	Wild-type M2	Antiviral Assay	Sub- μ M	[3]
Rimantadine	S31N mutant M2	Electrophysiology	>10 mM	[1]

Experimental Protocol: Influenza M2 Proton Channel Assay (Two-Electrode Voltage Clamp in *Xenopus* Oocytes)

This protocol outlines a method to functionally express the influenza A M2 proton channel in *Xenopus laevis* oocytes and measure its inhibition by adamantane derivatives using the two-electrode voltage clamp (TEVC) technique.

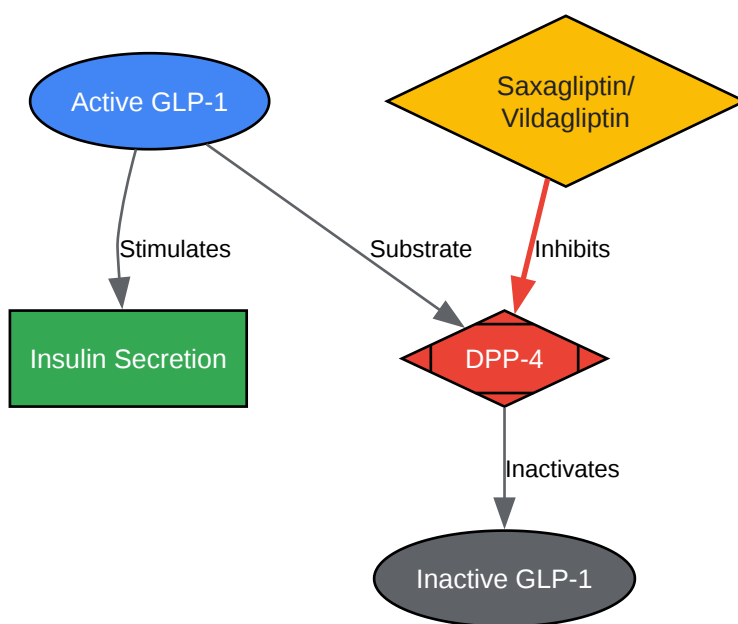
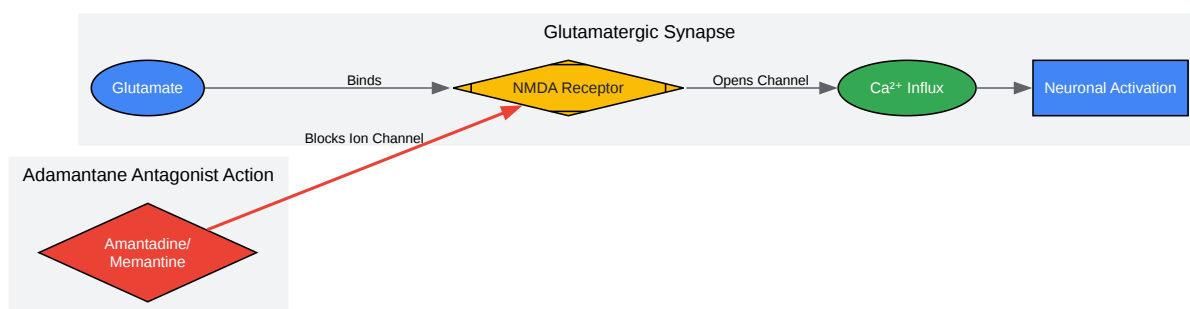
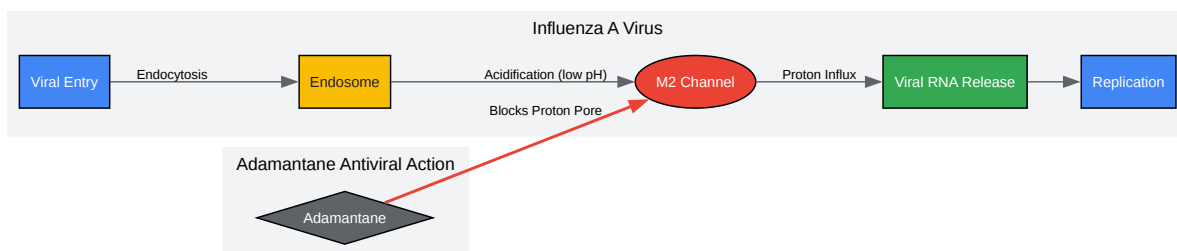
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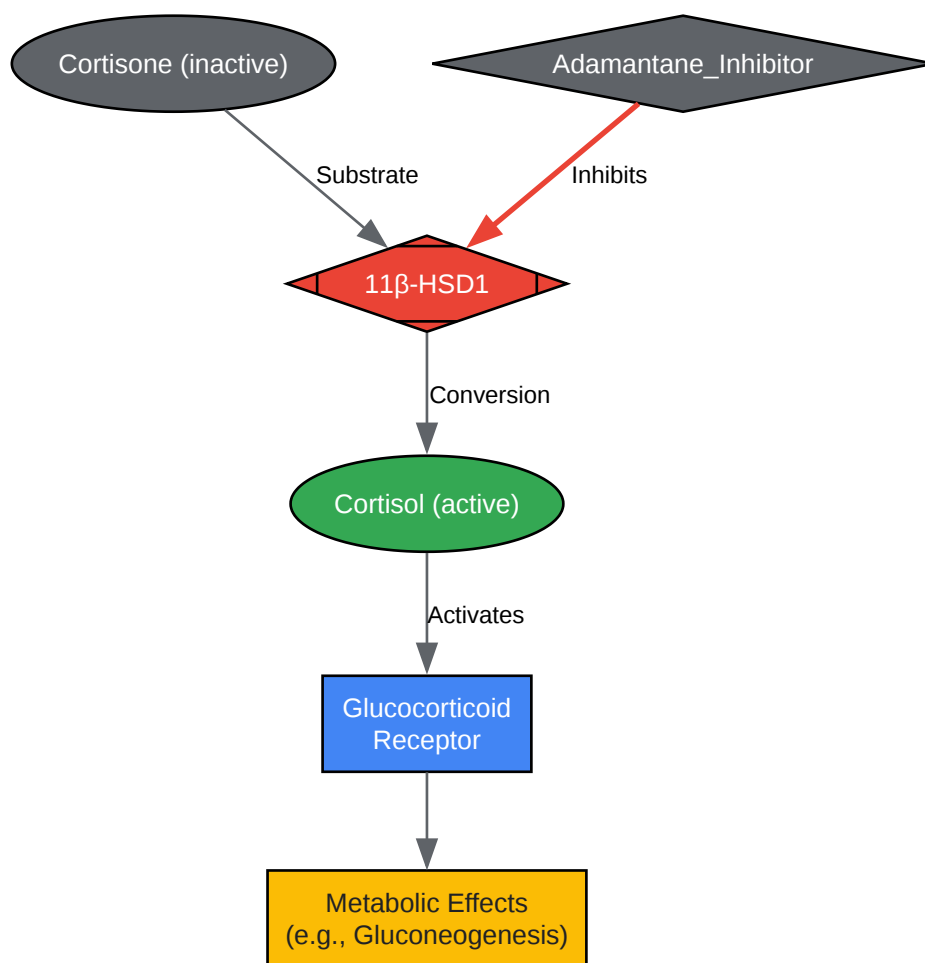
- *Xenopus laevis* oocytes
- cRNA encoding the M2 protein (wild-type or mutant)
- Nanoliter injector
- Two-electrode voltage clamp setup
- Recording solution (e.g., pH 7.5 and pH 5.5 buffers)
- Adamantane compound stock solution

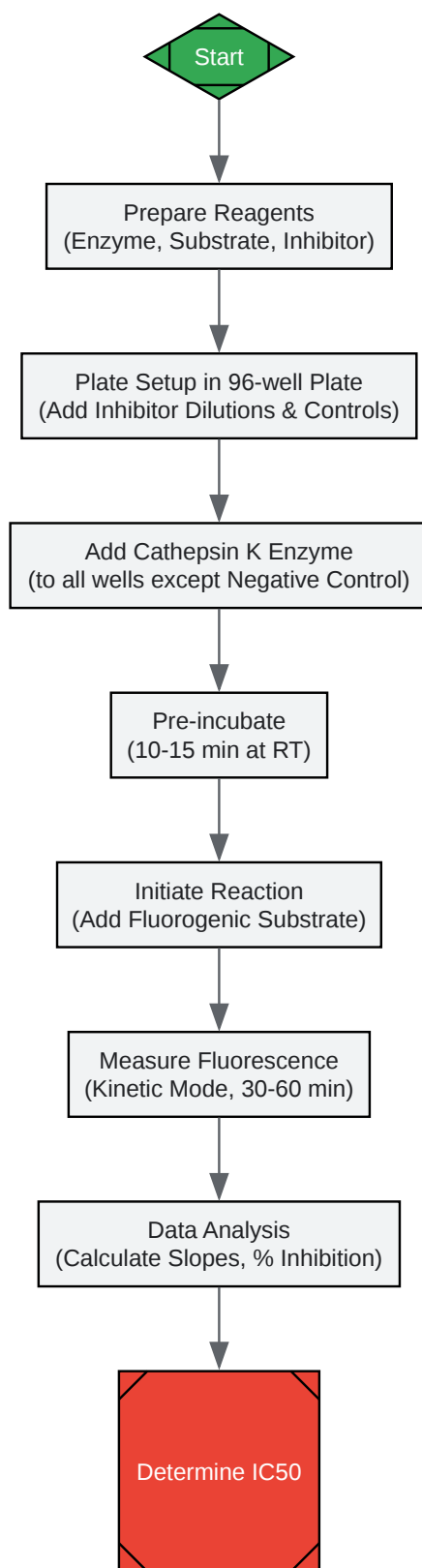
Procedure:

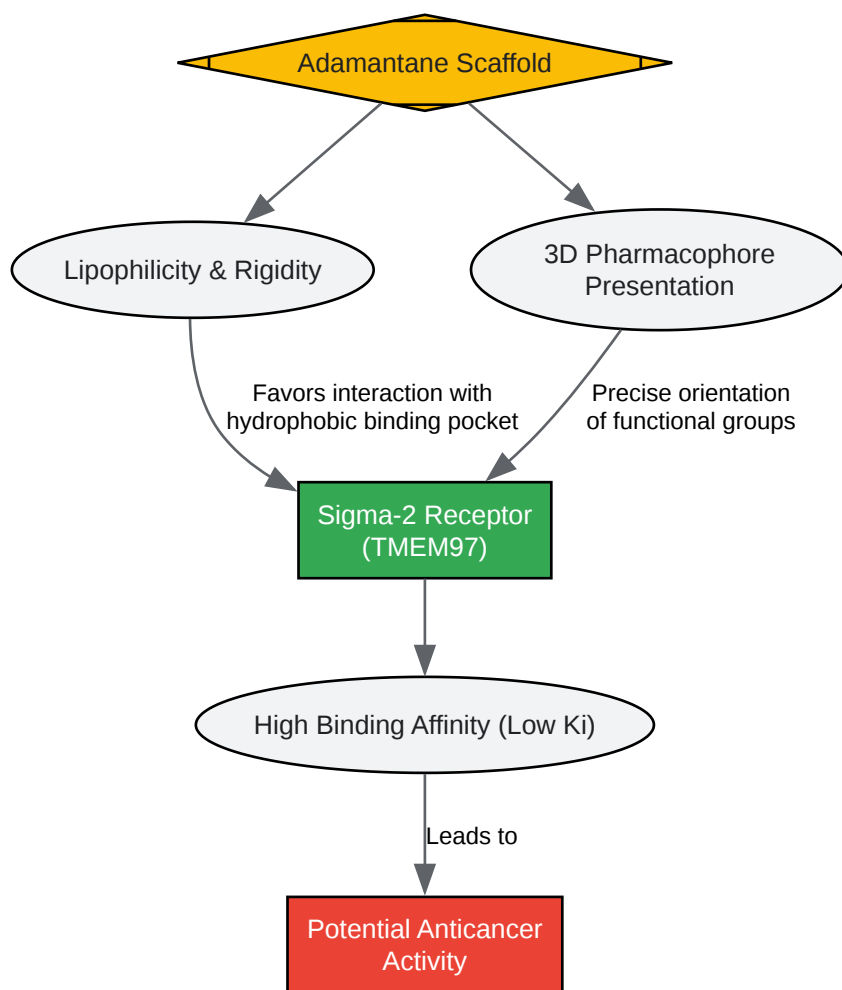
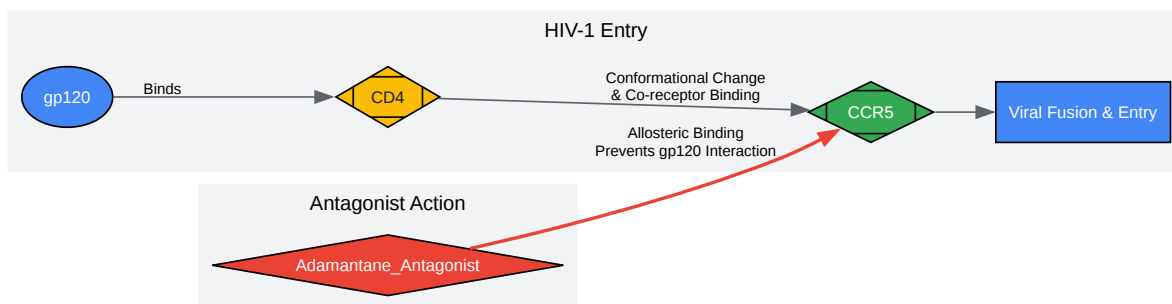
- **Oocyte Preparation and cRNA Injection:** Surgically remove oocytes from a female *Xenopus laevis* and treat with collagenase to defolliculate. Inject each oocyte with approximately 50 nL of M2 cRNA solution (e.g., 0.2-1.0 ng/nL) and incubate for 2-4 days to allow for protein expression.
- **Electrophysiological Recording:** Place an oocyte in the recording chamber and perfuse with the pH 7.5 buffer. Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing and one for current injection).
- **Channel Activation and Inhibition:** Clamp the oocyte membrane potential at a holding potential (e.g., -20 mV). Switch the perfusion to the pH 5.5 buffer to activate the M2 proton channels, resulting in an inward current.
- **Compound Application:** Once a stable current is achieved, perfuse the oocyte with the pH 5.5 buffer containing various concentrations of the adamantane test compound.
- **Data Acquisition and Analysis:** Record the current amplitude in the presence of the inhibitor. Calculate the percentage of inhibition for each concentration relative to the control current (in the absence of the inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow









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